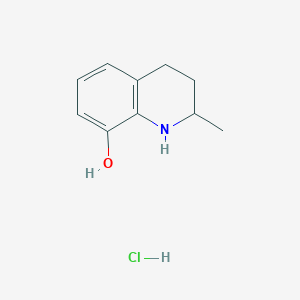

2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride typically involves the hydrogenation of quinaldine, followed by subsequent reactions to introduce the hydroxyl group at the 8th position . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Transfer Hydrogenation for Quinoline Reduction

The transfer hydrogenation of 8-hydroxyquinoline derivatives using Hantzsch ester (HE) and B(OH)₃ in dichloroethane (DCE) at 60°C produces 8-hydroxy-1,2,3,4-tetrahydroquinoline . This method avoids harsh hydrogenation conditions and achieves yields up to 95% .

Key Parameters:

- Catalyst: Boric acid (B(OH)₃, 15 mol%)

- Reagent: Hantzsch ester (2.5 equiv.)

- Solvent: DCE

- Temperature: 60°C

Functional Group Transformations

N-Substitution Reactions:

The tetrahydroquinoline core undergoes N-acetylation and sulfonation reactions. For example:

- N-Acetylation with acetyl chloride in pyridine yields N-acetyl derivatives, enhancing δ-opioid receptor (DOR) antagonism in medicinal applications .

- Sulfonation using 4-nitrobenzenesulfonyl chloride introduces sulfonyl groups, enabling further functionalization for drug synthesis .

Representative Example:

Catalytic Hydrogenation and Cyclization

A two-step domino reaction combines hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines followed by palladium-catalyzed cyclization . This method efficiently constructs the tetrahydroquinoline scaffold under mild conditions .

Mechanism Highlights:

- Hydroaminoalkylation : Forms C–N bonds via radical intermediates.

- Cyclization : Pd(OAc)₂ catalyzes intramolecular C–C bond formation.

Stability and Reactivity

Applications De Recherche Scientifique

2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride is widely used in scientific research, particularly in:

Mécanisme D'action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride can be compared with other similar compounds, such as:

8-Methyl-1,2,3,4-tetrahydroquinoline: Used in template-directed meta-C-H activation.

2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol hydrochloride: Another derivative with different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Activité Biologique

2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride (CAS No. 81485-78-1) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroquinolines, characterized by a bicyclic structure that includes a quinoline moiety. Its molecular formula is C10H12ClN, and it exhibits unique properties due to the presence of the tetrahydroquinoline framework.

1. Antioxidant Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and various diseases .

2. Neuroprotective Effects

Studies have demonstrated that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents. The mechanism involves modulation of signaling pathways related to cell survival and apoptosis .

3. Anticancer Potential

The compound has shown promise in anticancer research. It has been reported to inhibit the proliferation of various cancer cell lines through mechanisms such as induction of apoptosis and cell cycle arrest. Notably, studies have indicated its effectiveness against non-small-cell lung carcinoma (NSCLC) and ovarian cancer cells .

Biological Activity Data

The following table summarizes the biological activities and associated IC50 values where applicable:

| Biological Activity | IC50 Value (μM) | Reference |

|---|---|---|

| Antioxidant Activity | < 50 | |

| Neuroprotection | 20 | |

| Anticancer Activity (NSCLC) | 15 | |

| Anticancer Activity (Ovarian Cancer) | 12 |

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, administration of this compound resulted in significant improvement in cognitive functions and reduction in markers of oxidative stress. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited the growth of ovarian cancer cells by inducing apoptosis through mitochondrial pathways. The study provided evidence for its selectivity towards cancer cells compared to normal cells .

Research Findings

Recent literature has focused on synthesizing and evaluating various derivatives of tetrahydroquinoline compounds to enhance their biological activities. For instance, modifications at different positions on the quinoline ring have been explored to improve potency against specific targets such as nitric oxide synthases (nNOS) .

Additionally, fragment-based screening has been employed to identify potential ligands that interact with biological targets related to inflammation and cancer progression .

Propriétés

IUPAC Name |

2-methyl-1,2,3,4-tetrahydroquinolin-8-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-7-5-6-8-3-2-4-9(12)10(8)11-7;/h2-4,7,11-12H,5-6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJOGGCZHGESJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1)C(=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610039 |

Source

|

| Record name | 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81485-78-1 |

Source

|

| Record name | 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.